Isobutylparaben

Beschreibung

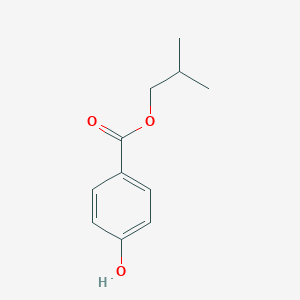

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVKCRENWUEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020749 | |

| Record name | Isobutylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4247-02-3 | |

| Record name | Isobutylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4247-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylparaben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQJ25X58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isobutylparaben from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutylparaben, a widely used antimicrobial preservative, from p-hydroxybenzoic acid. The document details the underlying chemical principles, a representative experimental protocol, and methods for purification and analysis.

Introduction

This compound, the isobutyl ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives used in cosmetics, pharmaceuticals, and food products to prevent spoilage by inhibiting the growth of bacteria and fungi.[1][2][3] Its synthesis is typically achieved through the Fischer-Speier esterification of p-hydroxybenzoic acid with isobutanol.[4] This guide will delve into the technical aspects of this synthesis, providing valuable information for professionals in research and development.

Reaction Principle and Mechanism

The synthesis of this compound from p-hydroxybenzoic acid is a classic example of a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (p-hydroxybenzoic acid) and an alcohol (isobutanol) to form an ester (this compound) and water.[5]

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product and achieve a high yield, an excess of the alcohol (isobutanol) is typically used, and/or the water formed as a byproduct is removed from the reaction mixture, often by azeotropic distillation.[6]

The reaction mechanism proceeds as follows:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of isobutanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol

While specific industrial processes are proprietary, the following is a representative laboratory-scale procedure for the synthesis of this compound based on established principles of Fischer esterification for similar parabens.[4][6][7]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| p-Hydroxybenzoic acid | 138.12 |

| Isobutanol | 74.12 |

| Sulfuric acid (conc.) | 98.08 |

| Toluene | 92.14 |

| Sodium bicarbonate | 84.01 |

| Anhydrous sodium sulfate | 142.04 |

| Ethanol | 46.07 |

3.2. Equipment

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

3.3. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid (e.g., 0.5 mol, 69.06 g), isobutanol (e.g., 2.0 mol, 148.24 g, ~183 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL). Add a suitable solvent for azeotropic distillation, such as toluene (e.g., 100 mL).

-

Esterification: Heat the mixture to reflux using a heating mantle with stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO2 gas will be evolved. Repeat the washing until the aqueous layer is no longer acidic.

-

Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the toluene and excess isobutanol by rotary evaporation.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[7] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Quantitative Data

The following table presents representative quantitative data for paraben synthesis. Note that the yield for this compound may vary depending on the specific reaction conditions. A study on the synthesis of n-butyl p-hydroxybenzoate using amino sulfonic acid as a catalyst reported a high yield.[8]

| Parameter | Value | Reference |

| Molar Ratio (p-HBA:n-butanol:catalyst) | 1:4:0.41 | [8] |

| Reaction Time | 3 hours | [8] |

| Yield (n-butylparaben) | 97.9% | [8] |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O3 |

| Molar Mass | 194.23 g/mol [9] |

| Appearance | White crystalline solid[1] |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | Freely soluble in alcohol, ether, and chloroform; very slightly soluble in water[1] |

Mandatory Visualizations

Diagram of the Fischer-Speier Esterification Pathway for this compound Synthesis

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: A typical workflow for the laboratory synthesis and purification of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

6.1. High-Performance Liquid Chromatography (HPLC) HPLC is a common method for determining the purity of parabens and quantifying them in various samples.[10][11][12] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength around 255 nm.[13]

6.2. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton, and the methyl protons. A 1H NMR spectrum for this compound is available for reference.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include a broad O-H stretch for the phenolic hydroxyl group, a C=O stretch for the ester carbonyl group, and C-O stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak corresponding to the molecular weight of this compound (194.23 g/mol ) would be expected.

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling the reaction conditions, particularly through the use of excess alcohol and removal of water, high yields of the desired product can be achieved. Proper purification and thorough analytical characterization are crucial to ensure the quality and purity of the final product for its intended applications in the pharmaceutical, cosmetic, and food industries. This guide provides a solid foundation for researchers and professionals involved in the synthesis and development of this important preservative.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. avnavu.com [avnavu.com]

- 3. drugs.com [drugs.com]

- 4. cir-safety.org [cir-safety.org]

- 5. mdpi.com [mdpi.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. iajpr.com [iajpr.com]

- 8. Synthesis of isobutyl p-hydroxybenzoate catalyzed by amino sulfonic acid | Semantic Scholar [semanticscholar.org]

- 9. Isobutyl 4-Hydroxybenzoate [for Biochemical Research] [cymitquimica.com]

- 10. Novel MIPs-Parabens based SPE Stationary Phases Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound(4247-02-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Isobutylparaben

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in cosmetic, pharmaceutical, and food products. Its efficacy stems from a multi-targeted mechanism of action that disrupts essential cellular structures and metabolic processes in a broad spectrum of microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antimicrobial activity of this compound, supported by quantitative data and detailed experimental protocols. The primary modes of action include the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular contents. Furthermore, this compound inhibits key enzymes involved in cellular metabolism and has been shown to interfere with the synthesis of DNA and RNA. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the evaluation and understanding of this compound's antimicrobial properties.

Core Mechanisms of Antimicrobial Action

The antimicrobial efficacy of this compound is not attributed to a single, specific target but rather to its ability to simultaneously disrupt multiple vital cellular functions in microorganisms. This multi-pronged attack makes the development of microbial resistance more challenging. The primary mechanisms are detailed below.

Disruption of Microbial Cell Membrane Integrity

One of the principal mechanisms of this compound is the disruption of the microbial cell membrane's structure and function.[1][2] The lipophilic nature of the isobutyl group facilitates its partitioning into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability.[1] The compromised membrane loses its ability to act as a selective barrier, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[3] The effectiveness of this membrane disruption increases with the length of the alkyl chain of the paraben, making this compound more potent than its shorter-chain counterparts like methylparaben and ethylparaben.[1]

Inhibition of Cellular Enzymes

This compound can inhibit the activity of essential microbial enzymes. It is proposed that parabens can interfere with enzymes such as ATPases and phosphotransferases.[4] This inhibition disrupts crucial metabolic pathways, including carbohydrate and lipid metabolism, thereby depriving the microbial cell of the energy and building blocks necessary for survival and proliferation. The precise interactions with specific enzymes and the corresponding inhibitory concentrations for this compound are areas of ongoing research.

Interference with Nucleic Acid Synthesis

Evidence suggests that parabens, including this compound, can inhibit the synthesis of DNA and RNA in bacteria.[1][2][5] By interfering with the processes of replication and transcription, this compound prevents microbial growth and reproduction. The concentrations required to inhibit nucleic acid synthesis are generally higher than those needed for growth inhibition, suggesting this may be a secondary mechanism of action.[5]

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] While comprehensive MIC data specifically for this compound is dispersed across various studies, the general trend observed for parabens is that their antimicrobial efficacy increases with the length of the alkyl chain.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Parabens

| Microorganism | Methylparaben (%) | Propylparaben (%) | Butylparaben (%) | General Trend for this compound |

| Staphylococcus aureus | 0.1 - 0.2 | 0.012 - 0.025 | 0.006 - 0.012 | Expected to be more active than propylparaben |

| Escherichia coli | 0.1 - 0.2 | 0.05 - 0.1 | 0.025 - 0.05 | Expected to be more active than propylparaben |

| Pseudomonas aeruginosa | > 0.2 | 0.1 - 0.2 | 0.05 - 0.1 | Expected to be more active than propylparaben |

| Candida albicans | 0.05 - 0.1 | 0.012 - 0.025 | 0.006 - 0.012 | Expected to be more active than propylparaben |

| Aspergillus niger | 0.05 - 0.1 | 0.012 - 0.025 | 0.006 - 0.012 | Expected to be more active than propylparaben |

Note: The values presented are approximate ranges compiled from various sources. The MIC of this compound is expected to be in a similar or slightly lower range than butylparaben due to its comparable alkyl chain length and structure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium. Add the microbial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism in growth medium without this compound) and a negative control (growth medium only).

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

References

- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

Isobutylparaben: An In-depth Technical Guide on its Endocrine Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylparaben (IBP), an ester of p-hydroxybenzoic acid, has been widely utilized as a preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and food items, owing to its antimicrobial properties. However, mounting scientific evidence has brought its safety into question, with numerous studies highlighting its potential as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with any aspect of hormone action. This technical guide provides a comprehensive overview of the endocrine-disrupting properties of this compound, with a focus on its estrogenic and anti-androgenic activities. Detailed experimental protocols from key studies are presented, along with a synthesis of quantitative data to facilitate a thorough understanding of its toxicological profile.

Estrogenic Effects of this compound

This compound has been demonstrated to exert estrogenic effects through multiple mechanisms, including binding to estrogen receptors, inducing the expression of estrogen-responsive genes, and promoting the proliferation of estrogen-dependent cells.

Estrogen Receptor (ER) Competitive Binding

This compound has been shown to compete with the natural estrogen, 17β-estradiol (E2), for binding to the estrogen receptor α (ERα). In a competitive binding assay using cytosolic ERα from MCF-7 human breast cancer cells, this compound was able to displace [3H]estradiol. At a 100,000-fold molar excess, this compound displaced 81% of the radiolabeled estradiol, indicating a direct interaction with the receptor.[1]

-

Receptor Source: Cytosol prepared from MCF-7 human breast cancer cells, which endogenously express ERα.

-

Radioligand: [2,4,6,7-3H]Estradiol.

-

Procedure:

-

Cytosolic extracts from MCF-7 cells are incubated with a fixed concentration of [3H]estradiol in the presence of increasing concentrations of unlabeled this compound or a control compound.

-

The incubation is typically carried out at 4°C for a specified period to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite.

-

The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is calculated to determine its relative binding affinity.

-

Induction of Estrogen-Responsive Gene Expression

This compound has been shown to upregulate the expression of genes that are normally under the control of estrogen. This includes both transiently transfected reporter genes and endogenous estrogen-responsive genes.

-

ERE-CAT Reporter Gene Assay: In MCF-7 cells stably transfected with an estrogen-responsive element (ERE) linked to a chloramphenicol acetyltransferase (CAT) reporter gene, this compound induced CAT gene expression. A concentration of 10⁻⁵ M this compound produced a response of the same magnitude as 10⁻⁸ M 17β-estradiol.[1]

-

pS2 Gene Expression: this compound also increased the expression of the endogenous estrogen-responsive gene, pS2, in MCF-7 cells. The maximal expression induced by 10⁻⁵ M this compound was inhibited by the anti-estrogen ICI 182,780, confirming an ER-mediated mechanism.[1]

-

Cell Line: A clonal line of MCF-7 cells stably transfected with a plasmid containing one or more copies of the vitellogenin ERE upstream of a minimal promoter and the CAT gene.

-

Procedure:

-

Cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Cells are treated with various concentrations of this compound or 17β-estradiol (positive control).

-

After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared.

-

CAT activity in the lysates is determined by measuring the rate of acetylation of [¹⁴C]chloramphenicol, with acetyl-CoA as the acetyl group donor.

-

The acetylated and unacetylated forms of chloramphenicol are separated by thin-layer chromatography and quantified.

-

Stimulation of Estrogen-Dependent Cell Proliferation

A hallmark of estrogenic compounds is their ability to stimulate the proliferation of estrogen-dependent cells. This compound has been shown to induce the growth of human breast cancer cell lines that require estrogen for proliferation.

-

MCF-7 and ZR-75-1 Cells: At a concentration of 10⁻⁵ M, this compound stimulated the proliferation of both MCF-7 and ZR-75-1 cells to a similar extent as 10⁻⁸ M 17β-estradiol.[1]

-

ER-Dependence: The proliferative effect of this compound was not observed in the estrogen-unresponsive MDA-MB-231 human breast cancer cell line. Furthermore, the anti-estrogen ICI 182,780 inhibited the growth-promoting effects of this compound in MCF-7 cells, confirming that this effect is mediated through the estrogen receptor.[1]

-

Cell Lines: Estrogen-dependent (e.g., MCF-7, ZR-75-1) and estrogen-independent (e.g., MDA-MB-231) human breast cancer cell lines.

-

Procedure:

-

Cells are seeded in multi-well plates in a phenol red-free medium with charcoal-stripped serum.

-

After an attachment period, cells are treated with a range of concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.

-

The cells are incubated for a period of several days (e.g., 6-8 days), with media and treatments renewed periodically.

-

Cell proliferation is quantified using methods such as direct cell counting (e.g., with a hemocytometer or automated cell counter) or indirect methods like the MTT or sulforhodamine B (SRB) assays, which measure metabolic activity or total protein content, respectively.

-

In Vivo Estrogenic Activity: Uterotrophic Assay

The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo test for estrogenic activity. This compound has demonstrated a positive response in this assay.

-

Immature Mouse Model: Subcutaneous administration of this compound at doses of 1.2 mg or 12.0 mg per mouse per day for three consecutive days resulted in a significant increase in uterine weight in immature mice.[1]

-

Animal Model: Immature female mice (e.g., CD-1 strain), typically 18-21 days old at the start of dosing.

-

Procedure:

-

Animals are randomly assigned to treatment groups.

-

This compound is administered, often subcutaneously or by oral gavage, for three consecutive days. A vehicle control and a positive control (e.g., 17β-estradiol) are included.

-

On the day after the final dose, the animals are euthanized, and their body weight is recorded.

-

The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.

-

A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control group indicates estrogenic activity.

-

Anti-Androgenic Effects of this compound

In addition to its estrogenic properties, this compound has also been shown to exhibit anti-androgenic activity, meaning it can interfere with the action of male sex hormones (androgens).

In Vivo Anti-Androgenic Activity: Hershberger Assay

The Hershberger assay is a short-term in vivo screening assay in castrated male rats to detect androgenic and anti-androgenic substances.

-

Hershberger Assay in Rats: In a standardized Hershberger assay, castrated male Wistar rats were orally administered this compound at doses of 10 mg/kg/day and 50 mg/kg/day for ten consecutive days, along with testosterone propionate (TP) as the androgen agonist. The high-dose group (50 mg/kg/day) showed significant reductions in the weights of key androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus (LABC) muscle, compared to the group receiving TP alone. These effects were observed without alterations in serum testosterone or luteinizing hormone levels, suggesting a peripheral anti-androgenic mechanism.

-

Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley strain), castrated at a specific age (e.g., 42-49 days old).

-

Procedure:

-

Following a post-castration recovery period to allow for the regression of androgen-dependent tissues, the animals are assigned to treatment groups.

-

For testing anti-androgenic activity, all groups (except the vehicle control) receive a daily dose of an androgen, typically testosterone propionate (TP), administered subcutaneously.

-

The test substance, this compound, is co-administered daily for 10 consecutive days, usually by oral gavage. A positive control group receiving TP and a known anti-androgen (e.g., flutamide) is also included.

-

Approximately 24 hours after the last dose, the animals are euthanized.

-

Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (with coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

A statistically significant decrease in the weights of at least two of these five tissues in the this compound-treated groups compared to the TP-only group is considered a positive anti-androgenic response.

-

Quantitative Data Summary

| Assay | Endpoint Measured | This compound Concentration/Dose | Result | Reference |

| Estrogenic Activity | ||||

| ERα Competitive Binding (in vitro) | Displacement of [3H]estradiol from MCF-7 cytosol ERα | 100,000-fold molar excess | 81% displacement | [1] |

| ERE-CAT Reporter Gene (in vitro) | CAT gene expression in stably transfected MCF-7 cells | 10⁻⁵ M | Response magnitude equivalent to 10⁻⁸ M 17β-estradiol | [1] |

| pS2 Gene Expression (in vitro) | Expression of endogenous pS2 gene in MCF-7 cells | 10⁻⁵ M | Increased expression, inhibited by anti-estrogen ICI 182,780 | [1] |

| Cell Proliferation (in vitro) | Proliferation of MCF-7 and ZR-75-1 cells | 10⁻⁵ M | Proliferation response of the same magnitude as 10⁻⁸ M 17β-estradiol | [1] |

| Uterotrophic Assay (in vivo) | Uterine weight in immature mice | 1.2 mg/mouse/day (s.c.) | Significant increase in uterine weight | [1] |

| 12.0 mg/mouse/day (s.c.) | Significant increase in uterine weight | [1] | ||

| Anti-Androgenic Activity | ||||

| Hershberger Assay (in vivo) | Weight of androgen-dependent tissues in castrated rats | 50 mg/kg/day (oral) | Significant reduction in the weights of ventral prostate, seminal vesicles, and LABC muscle |

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway

References

Isobutylparaben's Estrogenic Activity: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro estrogenic activity of isobutylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. Mounting evidence from a variety of in vitro assays demonstrates that this compound can mimic the effects of estrogen, primarily by interacting with estrogen receptors. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings: this compound as a Xenoestrogen

This compound exhibits estrogenic activity across multiple in vitro models. Its mode of action is primarily mediated through binding to estrogen receptors (ERα and ERβ), which in turn triggers downstream cellular responses typically initiated by the endogenous hormone 17β-estradiol (E2). Key in vitro findings demonstrate that this compound can:

-

Bind to both human estrogen receptor alpha (ERα) and beta (ERβ).

-

Induce the expression of estrogen-responsive reporter genes.

-

Stimulate the proliferation of estrogen-dependent human breast cancer cell lines.

-

Increase the expression of endogenous estrogen-responsive genes.

The estrogenic effects of this compound are consistently shown to be inhibited by the pure estrogen receptor antagonist ICI 182,780 (Fulvestrant), confirming the crucial role of the estrogen receptor in mediating these actions.[1][2]

Quantitative Analysis of Estrogenic Activity

The estrogenic potency of this compound has been quantified in several key in vitro assays. The following tables summarize the reported data, providing a basis for comparison with other compounds.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor | Assay Type | IC50 (M) | Relative Binding Affinity (RBA) | Reference Compound |

| Human ERα | Competitive Binding | 6.0 x 10⁻⁶ | 0.267 | Diethylstilbestrol |

| Human ERβ | Competitive Binding | 5.0 x 10⁻⁶ | 0.340 | Diethylstilbestrol |

IC50: The concentration of this compound required to displace 50% of the radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. RBA: The relative binding affinity compared to a reference compound (in this case, Diethylstilbestrol, a potent synthetic estrogen).

Data from competitive binding assays indicate that this compound binds to both ERα and ERβ with similar affinity.[3] The potency is noted to be comparable to that of Bisphenol A (BPA), another well-known xenoestrogen.[3]

Table 2: Reporter Gene Assay Potency of this compound

| Cell Line | Reporter Gene | PC50 (M) | Relative Potency vs. E2 |

| hERα-HeLa-9903 | ERE-Luciferase | 6.3 x 10⁻⁷ | ~58,000-fold lower |

PC50: The concentration of this compound that elicits a half-maximal response in the reporter gene assay. ERE: Estrogen Response Element, a DNA sequence to which the activated estrogen receptor binds to regulate gene transcription.

In stably transfected human cell lines, this compound induces the expression of a luciferase reporter gene under the control of an estrogen response element.[4] While it demonstrates clear agonistic activity, its potency is significantly lower than that of 17β-estradiol.[4] Another study using an ERE-CAT (chloramphenicol acetyltransferase) reporter gene in MCF-7 cells found that a 10⁻⁵ M concentration of this compound produced a response of the same magnitude as 10⁻⁸ M 17β-estradiol.[1][5]

Table 3: Cell Proliferation Effects of this compound

| Cell Line | Assay Type | EC50 (M) | Comments |

| MCF-7 | Proliferation Assay | 0.30 x 10⁻⁶ | Proliferation was inhibited by the anti-estrogen ICI 182,780. |

| T47D | Proliferation Assay | - | Induced proliferation. |

| ZR-75-1 | Proliferation Assay | - | Proliferation was observed at 10⁻⁵ M, similar in magnitude to 10⁻⁸ M 17β-estradiol. |

| MDA-MB-231 | Proliferation Assay | No effect | This cell line is estrogen-unresponsive. |

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the in vitro estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Methodology:

-

Receptor Source: Human recombinant ERα and ERβ are commonly used.

-

Radioligand: [³H]17β-estradiol is used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with additives to stabilize the receptor, is used.

-

Incubation: A constant concentration of the radioligand and the receptor are incubated with varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters, where the receptor-ligand complex is retained.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

Methodology:

-

Cell Line: A human cell line (e.g., HeLa, MCF-7) stably transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase, CAT) and a human ERα expression vector is used.[4]

-

Cell Culture: Cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for gene expression.

-

Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity measured via luminescence) is quantified.

-

Data Analysis: The response is normalized to the vehicle control, and the concentration that produces a half-maximal response (PC50) is determined.

Cell Proliferation Assay (E-Screen Assay)

This assay assesses the ability of a compound to stimulate the proliferation of estrogen-dependent cells.

Methodology:

-

Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7, ZR-75-1) are used.[1][5] An estrogen-independent line (e.g., MDA-MB-231) is often included as a negative control.[1][5]

-

Cell Culture: Similar to the reporter gene assay, cells are maintained in a phenol red-free medium with charcoal-stripped serum.

-

Treatment: Cells are seeded in multi-well plates and treated with different concentrations of this compound, a positive control (17β-estradiol), and a vehicle control. To confirm the ER-mediated pathway, a co-treatment with an anti-estrogen (ICI 182,780) can be performed.

-

Incubation: Cells are incubated for several days (e.g., 6 days), with the medium and treatments being refreshed during this period.

-

Quantification of Proliferation: Cell number is determined using various methods, such as sulforhodamine B (SRB) staining, which stains total cellular protein, or by direct cell counting.

-

Data Analysis: The increase in cell number relative to the vehicle control is calculated to determine the proliferative effect.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Estrogenic signaling pathway of this compound.

Caption: Workflow for an estrogen-responsive reporter gene assay.

Caption: Workflow for the E-Screen cell proliferation assay.

References

- 1. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oestrogenic-activity-of-isobutylparabenin-vitro-andin-vivo - Ask this paper | Bohrium [bohrium.com]

- 3. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutylparaben

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylparaben, a member of the paraben family, is an ester of p-hydroxybenzoic acid. It is widely utilized as an antimicrobial preservative in a diverse range of products, including cosmetics, pharmaceuticals, and food.[1][2] Its efficacy against fungi and bacteria contributes to the extended shelf life and safety of these consumer goods.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details the experimental protocols for their determination, and explores its metabolic and signaling pathways. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity

-

IUPAC Name: 2-methylpropyl 4-hydroxybenzoate[3]

-

Synonyms: Isobutyl 4-hydroxybenzoate, Isobutyl p-hydroxybenzoate, Isobutyl parahydroxybenzoate[1][4]

-

Chemical Structure:

Physical Properties

This compound is a white crystalline solid with a faint, characteristic odor.[1][4] It is described as having an astringent taste.[1][8]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline powder/solid | [1][4][9] |

| Melting Point | 75-77 °C | [4][8] |

| Boiling Point | 302.3 ± 15.0 °C at 760 mmHg | [1][5] |

| Density | 1.1 ± 0.1 g/cm³ | [1][5] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Flash Point | 125.4 ± 13.2 °C | [1][5] |

| Water Solubility | Very slightly soluble | [1][4][5] |

| Solubility in Organic Solvents | Freely soluble in alcohol, ether, chloroform, acetone, and acetic acid. | [1][4][5] |

Chemical Properties

Table 2: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| pKa | 8.17 ± 0.15 (Predicted) | [9] |

| LogP (Octanol-Water Partition Coefficient) | 3.11 - 3.43 | [5][9] |

| Hydrogen Bond Acceptors | 3 | [1][6] |

| Hydrogen Bond Donors | 1 | [1][6] |

| Rotatable Bonds | 4 | [1] |

| Polar Surface Area | 46.53 Ų | [6] |

Spectroscopic Data

-

¹³C NMR: Spectra available.[3]

-

UV-Vis Spectroscopy: Detection wavelength of 254 nm is commonly used in HPLC analysis.[5]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used.

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported.

Determination of Solubility (Shake-Flask Method)

-

System Preparation: A known excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol).

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of this compound in various matrices.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reverse-phase column (e.g., 2.6 μm particle size, 150 × 3.0 mm) is commonly employed.[5]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is often used.[1]

-

Detection: UV detection at 254 nm.[5]

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, mobile phase) and filtered before injection.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Caption: Experimental workflow for the quantification of this compound using HPLC.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg protein/mL), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).[13]

-

Initiation: The reaction is initiated by adding this compound (e.g., 1 µM final concentration) to the pre-warmed incubation mixture.[13]

-

Sampling: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[13]

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound over time. The disappearance of the parent compound indicates metabolism.

Signaling Pathways and Biological Interactions

This compound has been shown to interact with several nuclear receptors, exhibiting weak endocrine-disrupting activity.

Estrogen Receptor (ER) Signaling

This compound can bind to estrogen receptors (ERα and ERβ), acting as a weak agonist.[14] This interaction can lead to the transcriptional activation of estrogen-responsive genes.[14][15]

Pregnane X Receptor (PXR) Activation

This compound is an activator of the pregnane X receptor (PXR).[16] PXR is a key regulator of xenobiotic metabolism, and its activation can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of many drugs.[17]

Caption: Signaling pathways of this compound involving the Estrogen Receptor and Pregnane X Receptor.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with methodologies for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of drug development, cosmetics, and food science. The elucidation of its interactions with biological signaling pathways is crucial for understanding its safety profile and potential for drug-drug interactions. Further research into the long-term effects of this compound exposure is warranted to ensure its continued safe use in consumer products.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]

- 5. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl … [ouci.dntb.gov.ua]

- 10. This compound(4247-02-3) 1H NMR spectrum [chemicalbook.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. mdpi.com [mdpi.com]

- 13. pharmaron.com [pharmaron.com]

- 14. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C11H14O3 | CID 20240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Isobutylparaben in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutylparaben, a widely used antimicrobial preservative. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative data for this compound alongside quantitative data for its structural isomer, n-butylparaben, as a close approximation. This information is crucial for formulation development, toxicological studies, and environmental fate assessments.

This compound: Physicochemical Properties

This compound (isobutyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid. Its branched alkyl chain distinguishes it from its straight-chain isomer, n-butylparaben. This structural difference can influence its physical properties, including solubility.

Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol Appearance: White crystalline powder[1] Melting Point: 75-77 °C

Solubility of this compound

Qualitative Solubility Profile

This compound is generally characterized by its lipophilic nature, attributed to the isobutyl group. This results in low aqueous solubility and higher solubility in organic solvents.

-

Water: Very slightly soluble[2]

-

Organic Solvents: Freely soluble in alcohol, ether, and chloroform. Easily soluble in acetone and acetic acid[1][2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of n-Butylparaben in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Water | 20 | 0.0207[3] |

| 80 | 0.15[3] | |

| Methanol | 10 | 118.9 |

| 20 | 146.7 | |

| 30 | 182.4 | |

| 40 | 224.2 | |

| 50 | 278.8 | |

| Ethanol | 10 | 95.7 |

| 20 | 124.1 | |

| 30 | 158.8 | |

| 40 | 202.1 | |

| 50 | 258.9 | |

| Acetone | 10 | 105.9 |

| 20 | 139.8 | |

| 30 | 179.7 | |

| 40 | 228.6 | |

| 50 | 291.5 | |

| Ethyl Acetate | 10 | 43.8 |

| 20 | 58.1 | |

| 30 | 76.5 | |

| 40 | 100.2 | |

| 50 | 131.6 | |

| n-Propanol | 10 | 69.8 |

| 20 | 92.5 | |

| 30 | 120.8 | |

| 40 | 156.7 | |

| 50 | 203.4 | |

| Acetonitrile | 10 | 38.9 |

| 20 | 52.3 | |

| 30 | 70.4 | |

| 40 | 93.9 | |

| 50 | 125.8 |

Note: Data for organic solvents is for n-butylparaben and was determined by the gravimetric method[4][5]. This data is presented as a proxy for this compound and should be used with this consideration.

Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass of the solvent by evaporating the solvent.

Materials:

-

This compound (or n-butylparaben)

-

Selected solvent

-

Analytical balance

-

Thermostatic water bath or incubator

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters or vacuum filtration system with appropriate filter paper)

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealable flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sampling: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or pre-weighed syringe or pipette to prevent precipitation upon cooling.

-

Filtration: Immediately filter the collected supernatant through a filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature if possible.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the solute.

-

Drying and Weighing: After the solvent has been removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.

Caption: Experimental workflow for gravimetric solubility determination.

Biological Relevance: Signaling and Metabolic Pathways

Estrogenic Signaling Pathway of this compound

This compound is known to exhibit estrogenic activity, meaning it can mimic the effects of estrogen in the body. This occurs through its interaction with estrogen receptors (ERα and ERβ).

Caption: Estrogenic signaling pathway of this compound.

General Metabolic Pathway of Parabens

Parabens, including this compound, are primarily metabolized in the body through hydrolysis of the ester bond, followed by conjugation reactions.

References

- 1. This compound|Isobutyl 4-hydroxybenzoate [paraben-preservatives.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Butylparaben | C11H14O3 | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile [kth.diva-portal.org]

The Dual Facets of Isobutylparaben: From Natural Origins to Synthetic Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylparaben, a member of the paraben family of preservatives, has been a subject of extensive scientific scrutiny due to its widespread use in cosmetics, pharmaceuticals, and food products. Its efficacy as an antimicrobial agent is well-established; however, its potential endocrine-disrupting properties have raised concerns. This technical guide provides a comprehensive overview of the natural occurrence and chemical synthesis of this compound, offering detailed experimental protocols and insights into its interaction with key biological signaling pathways.

Natural Occurrence of this compound

While the this compound utilized in industrial applications is predominantly of synthetic origin, the foundational structure of parabens, p-hydroxybenzoic acid (PHBA), is found in various plants.[1][2] This precursor undergoes esterification in nature, although the direct isolation of this compound from plant or microbial sources is not a common practice for commercial production. The biosynthesis of parabens in certain bacteria has been suggested, but specific pathways for this compound remain an area of ongoing research.[3] The environmental presence of this compound is largely attributed to its release from consumer products.[4]

Table 1: Natural Sources of Paraben Precursors

| Source Category | Specific Examples | Compound Detected | Concentration Range |

| Plants | Carrots, Onions, Barley, Strawberries, Currants | p-Hydroxybenzoic Acid (PHBA) | Not typically quantified as this compound |

| Microorganisms | Certain soil and marine bacteria | Parabens (general) | Not specifically quantified for this compound |

Chemical Synthesis of this compound

The primary industrial method for producing this compound is through the Fischer esterification of p-hydroxybenzoic acid with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification of p-Hydroxybenzoic Acid with Isobutanol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

p-Hydroxybenzoic acid

-

Isobutanol

-

Concentrated sulfuric acid

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine p-hydroxybenzoic acid (0.1 mol), isobutanol (0.3 mol, 3 equivalents), and toluene (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.

-

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and collect the filtrate.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Assess the purity using High-Performance Liquid Chromatography (HPLC).[5]

-

Table 2: Synthesis of this compound - Key Parameters

| Parameter | Value/Condition |

| Reactants | |

| p-Hydroxybenzoic Acid | 1 equivalent |

| Isobutanol | 3 equivalents |

| Catalyst | |

| Sulfuric Acid | Catalytic amount |

| Solvent | |

| Toluene | For azeotropic removal of water |

| Reaction Conditions | |

| Temperature | Reflux temperature of toluene (~111°C) |

| Time | 4-6 hours |

| Purification Method | |

| Recrystallization | |

| Expected Yield | |

| >80% (can be optimized) |

Interaction with Signaling Pathways

This compound has been shown to interact with nuclear hormone receptors, particularly the estrogen and androgen receptors, which are critical in various physiological processes.

Estrogen Receptor Signaling Pathway

This compound can act as an agonist for the estrogen receptor (ER), mimicking the effects of the natural hormone estradiol.[6][7] This interaction can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function.[3]

Androgen Receptor Signaling Pathway

The interaction of this compound with the androgen receptor (AR) is less characterized but is an area of active research. Some studies suggest that parabens may exhibit anti-androgenic activity by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.[3]

Experimental Workflow: Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence and synthetic pathways of this compound. While its precursor, p-hydroxybenzoic acid, is naturally occurring, the this compound used commercially is produced through chemical synthesis, primarily via Fischer esterification. The provided experimental protocol offers a robust method for its laboratory-scale preparation. Understanding the interaction of this compound with key signaling pathways, such as the estrogen and androgen receptor pathways, is crucial for assessing its biological activity and potential health implications. The diagrams presented herein offer a visual representation of these complex processes, aiding researchers in their understanding of this widely used preservative. Further research is warranted to fully elucidate the natural biosynthetic pathways of this compound and to comprehensively characterize its interactions with various biological systems.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. edlists.org [edlists.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutylparaben Degradation Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of isobutylparaben degradation pathways and its resulting metabolites. The information presented is intended to support research, scientific analysis, and drug development activities by offering detailed insights into the biotransformation and environmental fate of this compound.

Core Degradation Pathways of this compound

This compound, a widely used antimicrobial preservative, undergoes several key degradation pathways, including hydrolysis, oxidation (hydroxylation), and conjugation. These transformations occur in biological systems, such as the human body, as well as in the environment, particularly during wastewater treatment.

The primary and most well-documented degradation pathway for this compound is hydrolysis of its ester bond. This reaction cleaves the molecule into p-hydroxybenzoic acid (PHBA) and isobutanol .[1][2][3] PHBA is a common metabolite for all parabens and is readily biodegradable under aerobic conditions.[1][4]

In biological systems, this compound and its primary metabolite, PHBA, can undergo further transformation through oxidation and conjugation . A key oxidative metabolite identified in human urine is 2-hydroxy-iso-butyl 4-hydroxybenzoate (2OH-iso-BuP) , which results from the hydroxylation of the isobutyl side chain.[5][6][7][8] Additionally, hydroxylation can occur on the aromatic ring, leading to the formation of catechols, although this is considered a minor pathway.[1][5]

Following initial degradation, the resulting metabolites can be conjugated to facilitate excretion. PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA) , a major but non-specific urinary metabolite.[1][5] Both the parent compound and its metabolites can also undergo glucuronidation and sulfation .[1]

Microbial activity also plays a significant role in the degradation of this compound, particularly in environmental settings like soil and water. Various microorganisms can utilize parabens as a carbon source, initiating degradation through hydrolysis to PHBA.[4][9][10] Some bacteria possess the enzymatic machinery to further decarboxylate PHBA to phenol.[2][4]

In wastewater treatment facilities, advanced oxidation processes such as ozonation and UV disinfection are effective in degrading parabens.[1][11][12] Ozonation can lead to the formation of hydroxylated byproducts, while chlorination can result in the formation of chlorinated paraben derivatives.[1]

A diagrammatic representation of the primary degradation pathways of this compound is provided below.

Quantitative Data on this compound Degradation

The following table summarizes quantitative data from a human metabolism study where volunteers were administered a single oral dose of deuterium-labeled this compound. The data represents the percentage of the administered dose excreted in urine as various metabolites within 48 hours.

| Metabolite | Percentage of Administered Dose Excreted in Urine (%) | Citation |

| This compound (free and conjugated) | 6.8 | [5] |

| 2-hydroxy-iso-butyl 4-hydroxybenzoate (2OH-iso-BuP) | ~16 | [5] |

| p-Hydroxybenzoic Acid (PHBA) | 3.0 - 7.2 | [5] |

| p-Hydroxyhippuric Acid (PHHA) | 57.2 - 63.8 | [5] |

| Ring-hydroxylated metabolites | < 1 | [5] |

Experimental Protocols

This section details the methodologies employed in key studies for the identification and quantification of this compound and its metabolites.

Human Metabolism and Urinary Metabolite Analysis

This protocol is based on a study investigating the metabolism and urinary excretion of parabens after oral administration in humans.[5]

1. Study Design:

-

Subjects: Healthy adult volunteers.

-

Dosing: A single oral dose of 10 mg of deuterium-labeled this compound was administered to each volunteer. The use of labeled compounds is crucial to distinguish the administered dose from background environmental exposure.

-

Sample Collection: Consecutive urine samples were collected over a 48-hour period post-dosing.

2. Sample Preparation:

-

Enzymatic Cleavage: To quantify both free and conjugated forms of the parabens and their metabolites, urine samples were treated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates.

-

Solid-Phase Extraction (SPE): The samples were then subjected to solid-phase extraction for cleanup and concentration of the analytes.

3. Analytical Method:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The extracts were analyzed using HPLC for separation of the different compounds, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

-

Isotope Dilution: Deuterium-labeled internal standards were used for accurate quantification, correcting for any matrix effects or variations in instrument response.

4. Metabolite Identification:

-

The identification of novel metabolites, such as 2OH-iso-BuP, was achieved by comparing the mass spectra and retention times of the detected compounds with those of synthesized reference standards.

The workflow for this experimental protocol is illustrated in the diagram below.

References

- 1. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of parabens by Pseudomonas beteli and Burkholderia latens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Review of the Integrated Approaches for Monitoring and Treating Parabens in Water Matrices [mdpi.com]

Methodological & Application

Application Note: Quantification of Isobutylparaben in Cosmetics by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isobutylparaben in various cosmetic products. Parabens are widely used as preservatives in cosmetics, and their concentrations are regulated due to potential health concerns.[1] This method provides a straightforward protocol for sample preparation and chromatographic analysis, making it suitable for quality control and research laboratories.

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are a class of preservatives commonly used in cosmetics, pharmaceuticals, and food products to prevent microbial growth.[2][3] this compound is one such paraben used to extend the shelf-life of products.[4] Due to concerns about their potential endocrine-disrupting activity, regulatory bodies have established maximum permitted concentration levels for parabens in consumer products.[1] Therefore, accurate and validated analytical methods for the quantification of this compound are essential for ensuring product safety and regulatory compliance. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of parabens in complex matrices due to its selectivity, sensitivity, and robustness.[3][5]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a cosmetic matrix. The sample is first extracted with a suitable organic solvent. The extract is then injected into an HPLC system equipped with a C18 stationary phase column. A mobile phase, typically a mixture of acetonitrile and water, is used to elute the analytes.[6][7] this compound is detected and quantified by a UV detector at its maximum absorbance wavelength.[2][6]

Materials and Methods

4.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical Balance

-

Ultrasonic Bath

-

Vortex Mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or nylon)

4.2. Chemicals and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Cosmetic samples (e.g., creams, lotions, shampoos)

4.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL[2][8][9][10] |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm[2][8][9][10] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

5.1. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

5.2. Sample Preparation

-

Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex for 2 minutes to disperse the sample.

-

Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the paraben.[11]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

-

The sample is now ready for injection into the HPLC system.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal laboratory standards.[3] Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9995 |

| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Data Presentation

The quantification of this compound in cosmetic samples is performed by external standard calibration. The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the working standard solutions.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ~5.8 | 1 - 50 | 0.9995 | 0.1 | 0.3 |

Workflow Diagram

Caption: HPLC workflow for this compound quantification.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the chromatographic conditions allow for good separation and detection of the analyte. This method can be readily implemented in quality control laboratories for routine analysis of parabens in cosmetics to ensure compliance with regulatory standards.

References

- 1. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]